Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
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Overview
Description
Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate is a useful research compound. Its molecular formula is C14H17N5O4 and its molecular weight is 319.321. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate, due to its complex structure, is involved in various synthesis and structural analysis studies. Research has been conducted to understand the synthesis mechanisms, structural properties, and potential applications of related compounds. For instance, Banerjee et al. (2013) explored the synthesis and structure of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), discussing the coordination and geometrical structure of the resulting compound. Such studies provide insights into the molecular geometry and potential reactivity of similar compounds (Banerjee et al., 2013).
Crystallography and Molecular Interactions
The study of molecular interactions and crystal structures of related compounds also forms a significant part of scientific research. For example, Li et al. (2015) detailed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, highlighting the dihedral angles between different molecular rings and the interactions within the crystal lattice. Such research contributes to the understanding of molecular interactions and stability, which can be crucial for the design of new materials or drugs (Li et al., 2015).
Synthesis of Derivatives and Biological Activity
Research extends into synthesizing novel derivatives and exploring their biological activities. Al-badrany et al. (2019) synthesized new 1,3,4-oxadiazole compounds derived from 1H-imidazole and studied their antibacterial activity. This indicates the potential pharmaceutical applications of compounds synthesized from related structures (Al-badrany et al., 2019).
Catalysis and Chemical Transformations
The role of related compounds in catalysis and chemical transformations is another significant area of research. Serafimidou et al. (2008) investigated manganese(II) complexes of imidazole-based acetamide as catalysts for alkene epoxidation, revealing the potential of imidazole derivatives in catalytic processes (Serafimidou et al., 2008).
Mechanism of Action
Target of Action
It’s worth noting that imidazole, a core structure in this compound, is known to interact with various biological targets . Imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-7-8(2)19-10-11(16(3)14(22)17(4)12(10)21)15-13(19)18(7)6-9(20)23-5/h6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBBCTHZHLFFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)OC)N(C(=O)N(C3=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.